![molecular formula C15H19NO2 B14687795 4-Ethoxy-N-[3-(furan-2-yl)propyl]aniline CAS No. 35932-20-8](/img/structure/B14687795.png)
4-Ethoxy-N-[3-(furan-2-yl)propyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxy-N-[3-(furan-2-yl)propyl]aniline is an organic compound that features an aniline core substituted with an ethoxy group and a furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-N-[3-(furan-2-yl)propyl]aniline typically involves multi-step organic reactions. One common method includes the alkylation of 4-ethoxyaniline with 3-(furan-2-yl)propyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, possibly incorporating continuous flow techniques and advanced purification methods.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethoxy-N-[3-(furan-2-yl)propyl]aniline can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the aniline ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated aniline derivatives.
Applications De Recherche Scientifique
4-Ethoxy-N-[3-(furan-2-yl)propyl]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 4-Ethoxy-N-[3-(furan-2-yl)propyl]aniline is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The ethoxy and furan groups may play a role in enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methoxy-N-[3-(furan-2-yl)propyl]aniline
- 4-Ethoxy-N-[3-(thiophen-2-yl)propyl]aniline
- 4-Ethoxy-N-[3-(pyridin-2-yl)propyl]aniline
Uniqueness
4-Ethoxy-N-[3-(furan-2-yl)propyl]aniline is unique due to the presence of both an ethoxy group and a furan ring, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
35932-20-8 |
|---|---|
Formule moléculaire |
C15H19NO2 |
Poids moléculaire |
245.32 g/mol |
Nom IUPAC |
4-ethoxy-N-[3-(furan-2-yl)propyl]aniline |
InChI |
InChI=1S/C15H19NO2/c1-2-17-15-9-7-13(8-10-15)16-11-3-5-14-6-4-12-18-14/h4,6-10,12,16H,2-3,5,11H2,1H3 |
Clé InChI |
AXHRQXLVCBRQND-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)NCCCC2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


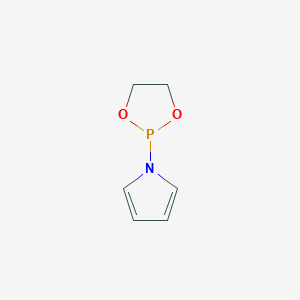
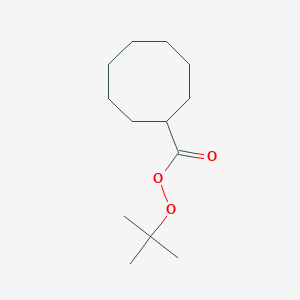
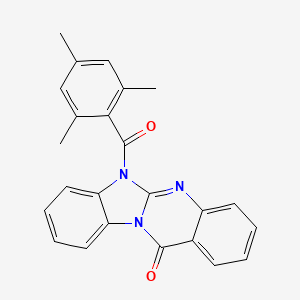
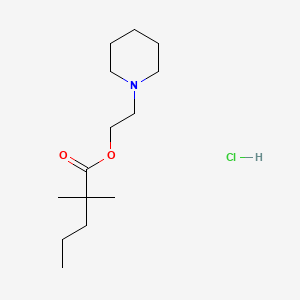
![1,6-Dimethyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-1-ium-3-carboxamide;methyl sulfate](/img/structure/B14687737.png)
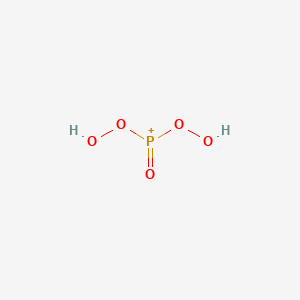
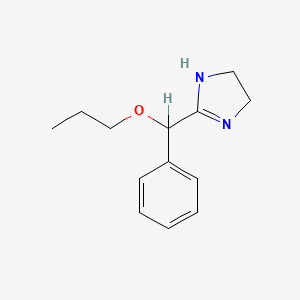
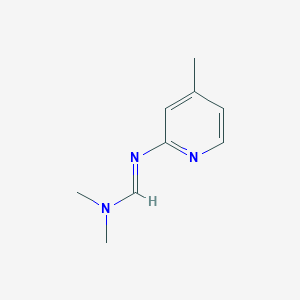
![2-methylsulfanyl-4-[(E)-2-phenylethenyl]aniline](/img/structure/B14687778.png)
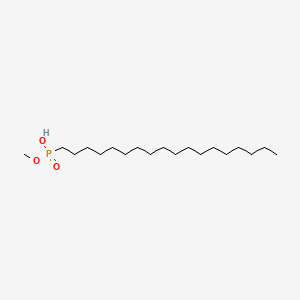
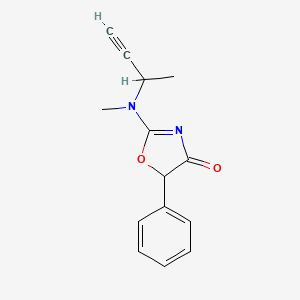
![1-Ethenoxy-4-[1-(4-ethenoxyphenyl)cyclohexyl]benzene](/img/structure/B14687802.png)
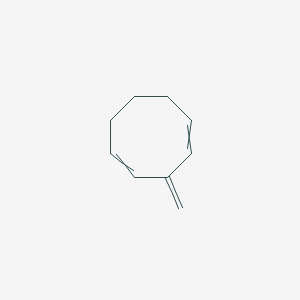
![1-[2-(Pyridin-2-yl)hydrazinylidene]phenanthren-2(1H)-one](/img/structure/B14687818.png)
